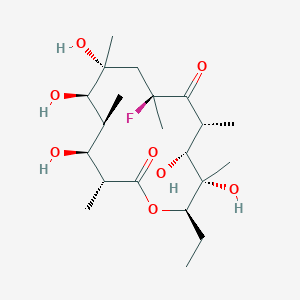
(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-14-ethyl-9-fluoro-4,6,7,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoroerythronolide A is a fluorinated derivative of erythronolide, a macrolide antibiotic
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 8-Fluoroerythronolide A involves the fluorination of erythronolide derivatives. One common method is the fluorination of 8,9-anhydroerythronolide A using trifluoromethyl hypofluorite. This reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of 8-Fluoroerythronolide A can be achieved through a combination of chemical synthesis and bioconversion. The chemical synthesis involves the initial preparation of the fluorinated aglycone, followed by its conversion into the desired product using microbial fermentation techniques. Streptomyces erythraeus, a mutant strain blocked in erythromycin biosynthesis, is often employed for this purpose .
化学反応の分析
Types of Reactions: 8-Fluoroerythronolide A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 8-Fluoroerythronolide A.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions include various fluorinated erythromycin derivatives, which exhibit enhanced antibacterial properties compared to their non-fluorinated counterparts .
科学的研究の応用
8-Fluoroerythronolide A has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of new macrolide antibiotics.
Biology: The compound is used to study the effects of fluorine substitution on the biological activity of macrolides.
Medicine: 8-Fluoroerythronolide A and its derivatives are investigated for their potential as antibacterial agents.
作用機序
The mechanism of action of 8-Fluoroerythronolide A involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The fluorine atom enhances the compound’s ability to bind to the ribosomal subunits, thereby increasing its antibacterial potency. This interaction disrupts the normal functioning of the bacterial cell, leading to its death .
類似化合物との比較
- 8-Fluoroerythronolide B
- 8-Fluoroerythromycin A
- 8-Fluoroerythromycin B
- 8-Fluoroerythromycin C
- 8-Fluoroerythromycin D
Comparison: Compared to other fluorinated erythronolide derivatives, 8-Fluoroerythronolide A is unique due to its specific fluorination pattern, which significantly enhances its biological activity. The presence of the fluorine atom at the C-8 position allows for better interaction with bacterial ribosomes, making it a more potent antibacterial agent .
特性
CAS番号 |
104160-68-1 |
|---|---|
分子式 |
C21H37FO8 |
分子量 |
436.5 g/mol |
IUPAC名 |
(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-14-ethyl-9-fluoro-4,6,7,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C21H37FO8/c1-8-13-21(7,29)17(26)12(4)15(24)19(5,22)9-20(6,28)16(25)10(2)14(23)11(3)18(27)30-13/h10-14,16-17,23,25-26,28-29H,8-9H2,1-7H3/t10-,11+,12-,13+,14-,16+,17+,19-,20+,21+/m0/s1 |
InChIキー |
WYLPLJKCZWLINI-KPFSQYPJSA-N |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
異性体SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
正規SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
同義語 |
8-Fluoroerythronolide A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















